molecular formula C14H13NO3 B1321452 2-(3,5-Dimethoxybenzoyl)pyridine CAS No. 32864-08-7

2-(3,5-Dimethoxybenzoyl)pyridine

Cat. No.: B1321452
CAS No.: 32864-08-7
M. Wt: 243.26 g/mol
InChI Key: FSEWKRKBIVGSHM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)pyridine is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine, characterized by the presence of a 3,5-dimethoxybenzoyl group attached to the pyridine ring. It is widely used in various fields of research, including drug synthesis, material science, and organic chemistry investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-iodopyridine with formic acid and 3,5-dimethoxyphenylboronic acid. This reaction typically occurs in the presence of potassium carbonate and dicyclohexyl-carbodiimide in toluene at 100°C for 12 hours under an inert atmosphere in a sealed tube . Another method involves the use of Suzuki coupling reactions, which are well-known for forming carbon-carbon bonds between two different organic groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Dimethoxybenzoyl)pyridine has been explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, which is particularly relevant in cancer therapy.

  • Case Study: Antitumor Activity
    • Objective : Evaluate the compound's efficacy against cancer cell lines.
    • Findings : In vitro studies demonstrated significant inhibition of cell proliferation in models of breast and lung cancer, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations.

  • Common Reactions :
    • Nucleophilic substitutions
    • Coupling reactions
    • Oxidation and reduction processes
Reaction TypeExample ReagentsProducts Formed
Nucleophilic SubstitutionSodium azide, potassium thiolateAminopyridine derivatives
OxidationPotassium permanganatePyridine N-oxide
ReductionLithium aluminum hydrideAlcohol derivatives

Materials Science

The compound has potential applications in developing novel materials with specific electronic or optical properties. Its unique chemical structure can be harnessed to create advanced materials for various industrial applications.

Case Studies

Recent research has highlighted the efficacy of this compound in various applications:

  • Study on FGFR Inhibition :
    • Objective : To evaluate inhibitory effects on Fibroblast Growth Factor Receptor (FGFR) signaling pathways.
    • Findings : Demonstrated significant inhibition of FGFR-mediated cellular proliferation in vitro .
  • Antimicrobial Properties :
    • Investigated for potential antimicrobial activities against various pathogens. Initial studies indicated promising results against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

2-(3,5-Dimethoxybenzoyl)pyridine can be compared with other similar compounds, such as:

  • 2-(3,5-Dimethoxyphenyl)pyridine
  • 2-(3,5-Dimethoxybenzyl)pyridine
  • 2-(3,5-Dimethoxybenzoyl)quinoline

These compounds share structural similarities but may differ in their chemical properties and applications.

Biological Activity

2-(3,5-Dimethoxybenzoyl)pyridine is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a 3,5-dimethoxybenzoyl group. Its molecular formula is C13_{13}H13_{13}N1_{1}O3_{3}, and it has a molecular weight of 233.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against dengue virus (DENV). In vitro experiments demonstrated that this compound can inhibit DENV replication effectively. A study reported that it was tested in an ICR-suckling mouse model, showing promising results without significant cytotoxicity .

Table 1: Summary of Antiviral Activity Against DENV

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
This compound7.6 ± 0.4>200>26.3
  • EC50 : Half maximal effective concentration
  • CC50 : Half maximal cytotoxicity concentration
  • SI : Selectivity index calculated as CC50/EC50

The selectivity index indicates a favorable therapeutic window, suggesting that the compound can be further developed as a potential antiviral agent.

The mechanism by which this compound exerts its antiviral effects may involve inhibition of viral RNA synthesis or interference with viral protease activity. Studies have suggested that compounds targeting the NS5 RdRp and NS3 protease could exhibit synergistic effects when used in combination treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of methoxy groups at the 3 and 5 positions on the benzoyl moiety is believed to enhance the compound's binding affinity to viral targets. Research indicates that modifications in the benzoyl group can significantly affect the efficacy and specificity against various viral strains .

Synthesis Methods

The synthesis of this compound typically involves acylation reactions using 3,5-dimethoxybenzoyl chloride and pyridine derivatives. Various methods have been reported in literature to achieve high yields of this compound, including refluxing techniques and microwave-assisted synthesis .

Case Studies

  • Dengue Virus Inhibition : A pivotal study demonstrated that this compound effectively reduced DENV replication in vitro and in vivo models. The results indicated that it could serve as a lead compound for developing new antiviral therapies against dengue fever .
  • Comparative Studies : Comparative analyses with other pyridine derivatives revealed that those with similar structural motifs exhibited varying degrees of biological activity, underscoring the importance of specific substitutions in enhancing efficacy against pathogens .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-7-10(8-12(9-11)18-2)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWKRKBIVGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618517
Record name (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32864-08-7
Record name (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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